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molecular formula C9H14Cl2FN3 B1257823 1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride

1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride

Cat. No. B1257823
M. Wt: 254.13 g/mol
InChI Key: JRIDRIINGNWBHU-UHFFFAOYSA-N
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Patent
US04442103

Procedure details

A solution of 2-chloro-3-fluoropyridine (500 mg, 4.25 mmol) and anhydrous piperazine (3.66 g, 42.5 mmol) in 40 ml of n-butanol is stirred at reflux for 18 hours. After concentrating to dryness in vacuo, the residue is partitioned between toluene and dilute sodium hydroxide solution (5% w/v). The toluene layer is washed with a saturated sodium chloride solution, dried over Na2SO4, filtered and concentrated to 0.65 g of oil. Upon treatment of the oil with ethanolic hydrogen chloride and crystallization by dissolving the crude material in a minimum of methanol:ethanol (1:1) mixture and addition of ethyl acetate to incipient cloudiness, there is obtained 0.38 g., (35% yield) of product, m.p. 203°-210° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1>C(O)CCC>[ClH:1].[ClH:1].[F:8][C:7]1[C:2]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=CC=C1F
Name
Quantity
3.66 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between toluene and dilute sodium hydroxide solution (5% w/v)
WASH
Type
WASH
Details
The toluene layer is washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 0.65 g of oil
CUSTOM
Type
CUSTOM
Details
Upon treatment of the oil with ethanolic hydrogen chloride and crystallization
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the crude material
ADDITION
Type
ADDITION
Details
in a minimum of methanol:ethanol (1:1) mixture and addition of ethyl acetate
CUSTOM
Type
CUSTOM
Details
there is obtained 0.38 g

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.FC=1C(=NC=CC1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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